molecular formula C8H7Cl2NO3 B1402705 Methyl 2,5-dichloro-3-methoxyisonicotinate CAS No. 1305325-16-9

Methyl 2,5-dichloro-3-methoxyisonicotinate

Cat. No. B1402705
M. Wt: 236.05 g/mol
InChI Key: MDWVIMXSSFZVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,5-dichloro-3-methoxyisonicotinate” is a chemical compound with the molecular formula C8H7Cl2NO3 . It has an average mass of 236.052 Da and a monoisotopic mass of 234.980301 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Intermediates

  • Methyl 2,5-dichloro-3-methoxyisonicotinate has not been specifically studied, but related compounds have been synthesized for various purposes. For instance, 2,4-Dichloro-5-methoxy-pyrimidine, an intermediate compound of pyrimidine, was synthesized using methyl methoxyacetate and other raw materials, showing a total yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).
  • Another related compound, dichloroisoeverninic acid, has been synthesized from methyl orsellinate in five steps, yielding a 40% overall yield. This compound is a constituent of various antibiotics and a food additive (J. Dornhagen & H. Scharf, 1985).

Chemical Reactions and Mechanisms

  • The thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, a compound similar in structure to methyl 2,5-dichloro-3-methoxyisonicotinate, leads to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, indicating a novel eliminative rearrangement mechanism (R. Gillespie et al., 1979).

Theoretical and Experimental Studies

  • Reactions of methyl 2,5-dichlorobenzoate, a compound similar to methyl 2,5-dichloro-3-methoxyisonicotinate, with sulfur-centered nucleophiles have been explored, yielding mono- and disubstitution products. These reactions, conducted in liquid ammonia, have implications for potential herbicides with reduced environmental toxicity. Theoretical studies provide insights into the reactivity based on geometries and spin densities of radical anions (Jorge G. Uranga et al., 2012).

Applications in Biological Chemistry

  • Synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms, utilized for producing antibodies to organophosphate pesticides, demonstrates the versatility of methoxyacetic acid derivatives in bioconjugate chemistry. These haptens, when conjugated to proteins, can be used as antigens for preparing polyclonal sera against various organophosphate pesticides (W. ten Hoeve et al., 1997).

Safety And Hazards

When handling “Methyl 2,5-dichloro-3-methoxyisonicotinate”, it’s important to take several safety precautions. These include avoiding contact with air and any possible contact with water due to the risk of a violent reaction and possible flash fire . It’s also recommended to handle it under inert gas and protect it from moisture . The container should be kept tightly closed .

properties

IUPAC Name

methyl 2,5-dichloro-3-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-13-6-5(8(12)14-2)4(9)3-11-7(6)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWVIMXSSFZVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dichloro-3-methoxyisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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